Baclofen hydrochloride
Overview
Description
Baclofen hydrochloride is a gamma-aminobutyric acid (GABA) agonist used primarily as a skeletal muscle relaxant. It was initially developed in 1962 to treat epilepsy but was later found to be effective in reducing spasticity in patients with cerebral or spinal origins, such as multiple sclerosis and traumatic brain injury . This compound is also explored for its potential in managing alcohol dependence and withdrawal symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baclofen hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which is then reduced to 4-chlorophenyl-2-aminopropane. This intermediate undergoes a Strecker synthesis to yield baclofen .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The process is designed to ensure high yield and purity while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: Baclofen hydrochloride undergoes various chemical reactions, including:
Oxidation: Baclofen can be oxidized to form 4-chlorophenyl-4-hydroxybutyric acid.
Reduction: Reduction of nitro groups during synthesis.
Substitution: Halogen substitution reactions involving the chlorine atom on the phenyl ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) and various halogenating agents
Major Products:
Oxidation: 4-chlorophenyl-4-hydroxybutyric acid.
Reduction: 4-chlorophenyl-2-aminopropane.
Substitution: Various halogenated derivatives
Scientific Research Applications
Baclofen hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of GABAergic systems and neurotransmitter interactions.
Biology: Investigated for its effects on neurotransmitter release and neuronal excitability.
Medicine: Primarily used to manage spasticity in conditions like multiple sclerosis and spinal cord injuries. .
Industry: Utilized in the development of oral liquid formulations for patients with difficulty swallowing
Mechanism of Action
Baclofen hydrochloride exerts its effects by selectively activating the GABA B receptor. This activation leads to an influx of potassium ions into the neuron, causing hyperpolarization of the neuronal membrane and decreased excitability . This compound inhibits the release of excitatory neurotransmitters, thereby reducing muscle spasticity and providing relief from muscle spasms .
Comparison with Similar Compounds
Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Comparison: Baclofen hydrochloride is unique in its selective activation of the GABA B receptor, whereas gabapentin and pregabalin primarily bind to the alpha-2-delta subunit of voltage-gated calcium channels . Tizanidine, on the other hand, acts on alpha-2 adrenergic receptors, making its mechanism distinct from that of this compound .
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28311-31-1 | |
Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28311-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baclofen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BACLOFEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64OSE3996V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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